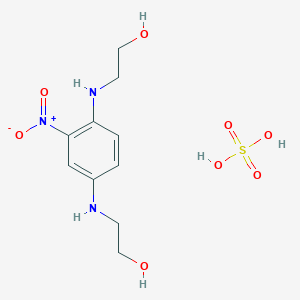
N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine sulfate is a useful research compound. Its molecular formula is C10H17N3O8S and its molecular weight is 339.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine sulfate, commonly used as a hair dye intermediate, has garnered attention for its biological activity and safety profile. This article delves into its toxicological assessments, genotoxicity studies, and potential health implications based on diverse research findings.
- Molecular Formula : C10H17N3O8S
- CAS Number : 1279882-85-7
- Synonyms : BIS-1,4-N,N-(2-Hydroxyethylamino)-2-Nitro
Acute Toxicity Studies
Acute toxicity studies have been conducted to determine the lethal dose (LD50) and other clinical signs associated with this compound.
- LD50 Value : The calculated LD50 in rats was found to be approximately 427 mg/kg body weight, indicating moderate toxicity .
- Clinical Observations : In studies where the compound was administered at varying doses (400, 800, and 1600 mg/kg), clinical signs were not consistently reported, suggesting variability in response among test subjects .
Genotoxicity Assessments
Genotoxic potential is a significant concern for compounds used in cosmetics and dyes.
- In Vitro Studies : Mixed results were observed in vitro regarding genotoxicity; however, in vivo assays indicated no genotoxic activity in animal models .
- Skin Irritation and Sensitization : Repeated application of the compound resulted in slight skin irritation in test animals. Notably, erythema and edema were recorded during challenge tests .
Long-term Toxicity Studies
Long-term studies provide insights into the chronic effects of exposure to this compound.
- Carcinogenicity : Studies have concluded that the compound is not carcinogenic when administered at specified concentrations over extended periods .
- Dermal Absorption : The compound demonstrated significant dermal absorption (97.5% recovery) when mixed with peroxide developer agents, indicating that it can penetrate the skin effectively .
Safety Assessments by Regulatory Bodies
The European Commission has assessed this compound and concluded that it does not pose a risk to consumer health when used at concentrations up to 2.5% in hair dye formulations .
Comparative Toxicology Data
A summary of toxicological data from various studies is presented in Table 1:
科学研究应用
Chemical Properties and Stability
N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine sulfate has a molecular formula of C10H17N3O8S and a molecular weight of 294.32 g/mol. It is characterized by its hygroscopic nature and is stable under oxidative conditions commonly found in hair dye applications.
The primary application of this compound is as a hair dye . It serves both as a direct dye and in oxidative formulations. The compound can be used in concentrations up to 5% in hair dye formulations, providing an effective coloring agent that achieves vibrant results while maintaining safety standards .
Efficacy in Hair Dyes
- Direct Hair Dyes : B34 can be applied directly to hair without the need for an oxidizing agent, allowing for immediate coloring effects.
- Oxidative Hair Dyes : When mixed with hydrogen peroxide, it facilitates deeper penetration into the hair shaft, resulting in longer-lasting color.
Toxicological Evaluations
Toxicological assessments have been conducted to ensure the safety of this compound in cosmetic applications. These evaluations include acute toxicity studies and skin irritation tests.
Acute Toxicity Studies
In animal studies, doses of up to 5 g/kg body weight were administered without significant adverse effects observed, indicating a favorable safety profile . The compound was also subjected to multiple doses over an extended period with no notable toxicological findings.
Case Studies
Several case studies highlight the practical applications of B34 in commercial products:
- Study on Hair Dye Formulation : A formulation containing this compound demonstrated high color retention and minimal fading over time when exposed to washing and sunlight.
- Consumer Safety Reports : Reports from various cosmetic regulatory bodies confirm that B34 meets safety standards for use in hair dyes, with no significant adverse reactions reported among users.
属性
IUPAC Name |
2-[4-(2-hydroxyethylamino)-3-nitroanilino]ethanol;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4.H2O4S/c14-5-3-11-8-1-2-9(12-4-6-15)10(7-8)13(16)17;1-5(2,3)4/h1-2,7,11-12,14-15H,3-6H2;(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBQSIZJZNEYFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCCO)[N+](=O)[O-])NCCO.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













